6-(4-Methylpiperazin-1-yl)nicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-4-6-14(7-5-13)11-3-2-10(9-15)8-12-11/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIKEWFIIKDSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593573 | |
| Record name | 6-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261715-38-2 | |
| Record name | 6-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 4 Methylpiperazin 1 Yl Nicotinaldehyde and Its Congeners
Strategies for the Strategic Construction of the Nicotinaldehyde Core
The formation of the nicotinaldehyde scaffold, a key component of the target molecule, can be achieved through various modern synthetic reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, essential for building complex molecules like nicotinaldehyde. nobelprize.orgnih.gov These reactions, recognized with the 2010 Nobel Prize in Chemistry, are valued for their mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.orgmdpi.com Reactions such as the Suzuki, Heck, and Negishi reactions have become indispensable in both academic and industrial research, particularly in the synthesis of pharmaceuticals. nobelprize.orgmdpi.com
The general mechanism for these cross-coupling reactions involves an oxidative addition of an organohalide to a Pd(0) catalyst, followed by transmetallation with an organometallic reagent (like an organoboron compound in the Suzuki reaction), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.orgmdpi.com In the context of nicotinaldehyde synthesis, a suitable pyridine (B92270) halide could be coupled with a formyl-equivalent or a precursor that can be readily converted to an aldehyde. The versatility of these reactions allows for the late-stage introduction of the aldehyde group, a valuable strategy in multistep syntheses. nih.gov
Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst | Key Features |
|---|---|---|---|
| Suzuki Reaction | Organoboron compound + Organohalide | Pd(0) complex | Mild conditions, commercially available reagents. mdpi.com |
| Heck Reaction | Alkene + Organohalide | Pd(0) complex | Forms a new carbon-carbon bond at the alkene. nobelprize.org |
| Negishi Reaction | Organozinc compound + Organohalide | Pd(0) complex | High reactivity and functional group tolerance. nobelprize.org |
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, especially electron-deficient ones like pyridine. pearson.comchemrxiv.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, making it more reactive than benzene (B151609) in these types of reactions. pearson.com The presence of additional electron-withdrawing groups further activates the ring towards SNAr. nih.gov
In the synthesis of nicotinaldehyde derivatives, a leaving group (such as a halogen) on the pyridine ring can be displaced by a nucleophile that can be later converted to an aldehyde. The rate and regioselectivity of SNAr reactions are influenced by the nature of the leaving group, the nucleophile, and the substitution pattern on the pyridine ring. researchgate.netresearchgate.net For instance, a kinetic study on the reaction of substituted pyridines with secondary amines showed that the reaction proceeds via a standard SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net
Multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules by combining three or more reactants in a single step. numberanalytics.comnih.gov This strategy is advantageous for its atom economy, reduced waste, and the ability to rapidly generate molecular diversity. numberanalytics.comnih.gov
While direct synthesis of nicotinaldehyde via an MCR might be challenging, these reactions are invaluable for creating a wide array of derivatives. researchgate.net For example, a nicotinaldehyde core could be a starting component in well-known MCRs like the Ugi or Passerini reactions to introduce diverse functional groups. numberanalytics.commdpi.com The Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction are classic examples of MCRs that produce heterocyclic structures. mdpi.com The development of novel MCRs continues to be an active area of research, providing new avenues for the derivatization of heterocyclic aldehydes. nih.gov
Methodologies for the Regioselective Introduction of the 4-Methylpiperazine Moiety
The introduction of the 4-methylpiperazine group onto the nicotinaldehyde core is a critical step in the synthesis of the target compound. This is typically achieved through reactions that form a carbon-nitrogen bond.
Reductive amination is a widely used and versatile method for forming C-N bonds. researchgate.net This two-step process involves the initial formation of an iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine. researchgate.netnih.gov
In the context of synthesizing 6-(4-methylpiperazin-1-yl)nicotinaldehyde, this could involve the reaction of a 6-halonicotinaldehyde with 1-methylpiperazine (B117243), where the piperazine (B1678402) acts as the nucleophile. However, a more common strategy involves the reductive amination of a suitable precursor. For instance, a ketone can be reacted with an amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to directly form the piperazine-substituted product. nih.gov The mechanism involves the formation of a hemiaminal, which then dehydrates to an enamine or iminium ion, followed by reduction. The choice of reducing agent is crucial to avoid the reduction of the aldehyde or ketone starting material.
Direct coupling of amines with aryl halides, often catalyzed by transition metals like palladium, is a powerful method for forming C-N bonds. nih.gov This approach, known as the Buchwald-Hartwig amination, has become a cornerstone of modern organic synthesis. nih.gov For the synthesis of this compound, a 6-halonicotinaldehyde could be directly coupled with 1-methylpiperazine using a palladium catalyst and a suitable ligand.
Alternatively, direct alkylation reactions can be employed. While less common for this specific transformation due to potential side reactions, a nucleophilic substitution reaction where the nitrogen of 1-methylpiperazine displaces a leaving group on the pyridine ring of a nicotinaldehyde precursor is a plausible route. The success of such a reaction would depend on the activation of the pyridine ring and the reaction conditions.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-Methylpiperazine |
| Sodium triacetoxyborohydride |
| 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide |
| 6-chloro-N-methylpyrimidin-4-amine |
| Avapritinib |
| 6-chloro-nicotinic acid |
| N-methyl-4-nitroaniline |
| 3-iodo-4-methylbenzoyl chloride |
| 3-ethynylimidazo[1,2-b]pyridazine |
| N-Boc-piperazine |
| ethyl 2-chloropyrimidine-5-carboxylate |
| 4-fluorophenyl magnesium bromide |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine |
| N-cyclohexylpiperazine |
| 5,6-dichloronicotinic acid |
| ethyl isonipecotate |
| 1-amino-4-methylpiperazine |
| N-di(2-chloroethyl)methylamine |
| N-(2-chloroethyl)-N-methylaziridinium chloride |
| N-(2-chloroethyl)-N-(2-hydrazinoethyl)methylamine |
| 4-pyridinecarboxaldehyde |
| isonicotinic acid |
| ethylenediamine |
| o-diaminobenzene |
| 4-pyridine-2-imidazoline |
| 2-aminopyridine (B139424) |
| sodium amide |
| 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine |
| N(6)-(4-Trifluoromethylphenyl)piperazine |
| 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine |
| ethyl trifluoroacetate |
| 2-(piperazin-1-yl)ethanamine |
| 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide |
| N-methyl-4-piperidone |
| 1,4-dioxa-8-azaspiro[4.5]decane |
| 2-methoxy-3-nitropyridine |
| 2-methoxy-5-nitropyridine |
| morpholine |
| piperidine (B6355638) |
| pyrrolidine |
| ethyl benzylacetate |
| pyrazine-2-carboxylic acid |
| oleanolic acid |
| maslinic acid |
| 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde |
Comprehensive Analysis of Chemo- and Regioselectivity in Synthetic Pathways
The synthesis of this compound and its analogs typically involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine ring. A common precursor for this synthesis is a 6-halonicotinaldehyde, such as 6-chloronicotinaldehyde (B1585923). The core challenge in this synthesis is to direct the incoming nucleophile, 1-methylpiperazine, to the C-6 position of the pyridine ring, avoiding reaction at other sites and preventing unwanted side reactions with the aldehyde group.
The regioselectivity of the SNAr reaction on 3-substituted 2,6-dichloropyridines is significantly influenced by the nature of the substituent at the 3-position and the choice of solvent. researchgate.net Research has shown that for the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, bulky substituents at the 3-position tend to direct the incoming nucleophile to the 6-position. researchgate.net This steric hindrance around the C-2 position makes the C-6 position more accessible for nucleophilic attack. For instance, substituents like cyano (-CN) and trifluoromethyl (-CF3) at the 3-position favor substitution at the 6-position, with regiomeric ratios as high as 9:1 in acetonitrile (B52724). researchgate.net Conversely, less bulky groups like carboxylate and amide favor substitution at the C-2 position. researchgate.net
The aldehyde group at the 3-position (nicotinaldehyde) is an electron-withdrawing group, which activates the pyridine ring for nucleophilic attack. However, its moderate size means that regioselectivity may not be absolute and can be highly dependent on reaction conditions.
The choice of solvent also plays a critical role in controlling regioselectivity. The ability of a solvent to act as a hydrogen-bond acceptor, as quantified by the Kamlet–Taft solvatochromic parameter (β), can dramatically alter the isomeric ratio of the products. researchgate.net For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a switch from a non-hydrogen-bond accepting solvent like dichloromethane (B109758) (DCM) to a strong hydrogen-bond acceptor like dimethyl sulfoxide (B87167) (DMSO) can reverse the regioselectivity from favoring the 2-isomer to favoring the 6-isomer. researchgate.net This is attributed to the solvent's ability to stabilize the Meisenheimer intermediate formed during the SNAr reaction.
Chemoselectivity is another crucial consideration. The aldehyde functional group is potentially reactive towards the amine nucleophile (1-methylpiperazine), which could lead to the formation of an imine or other condensation products. To circumvent this, the synthesis can be designed in a way that the aldehyde functionality is introduced at a later stage. For example, a more stable precursor group, such as a hydroxymethyl or a protected aldehyde, can be used at the 3-position during the SNAr step. This group can then be oxidized or deprotected in a subsequent step to reveal the desired nicotinaldehyde.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and selective method for the formation of the C-N bond. numberanalytics.comwuxiapptec.com This reaction is highly tolerant of various functional groups, including aldehydes, which can minimize the need for protecting group strategies. numberanalytics.com The selectivity in Buchwald-Hartwig reactions is primarily controlled by the choice of the palladium catalyst and the associated ligand. researchgate.net
Table 1: Factors Influencing Regioselectivity in the Synthesis of 6-substituted Nicotinaldehyde Analogs
| Factor | Influence on Regioselectivity (Favoring 6-substitution) | Rationale | Reference |
|---|---|---|---|
| 3-Substituent | Bulky, electron-withdrawing groups (e.g., -CN, -CF3) | Steric hindrance at the 2-position directs the nucleophile to the 6-position. | researchgate.net |
| Solvent | Hydrogen-bond accepting solvents (e.g., DMSO) | Differential stabilization of Meisenheimer intermediates. | researchgate.net |
| Synthetic Strategy | Use of a precursor group at the 3-position | Avoids side reactions with the aldehyde and allows for late-stage functionalization. | |
| Catalyst System (for cross-coupling) | Appropriate choice of palladium catalyst and ligand | The ligand sphere around the palladium center dictates the regioselectivity of the coupling. | researchgate.net |
Innovations in Synthetic Efficiency and Scalability for Research and Development
As the demand for complex molecules like this compound grows, particularly in drug discovery and development, the need for efficient and scalable synthetic routes becomes paramount. Innovations in this area focus on optimizing reaction conditions, minimizing waste, and ensuring the economic viability of the synthesis on a larger scale.
Process optimization for the preparative synthesis of this compound and its congeners often centers on the key C-N bond-forming step. For methods like the Buchwald-Hartwig amination, several parameters can be fine-tuned to maximize yield and purity while ensuring scalability.
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine (B1218219) ligand is critical. researchgate.net For challenging substrates, highly active and sterically hindered ligands such as XPhos or Buchwald's biaryl phosphine ligands are often employed. researchgate.net The catalyst loading is another key parameter; in a scalable process, minimizing the amount of expensive palladium catalyst is a primary goal. Optimization studies aim to find the lowest possible catalyst loading that still provides a high conversion in a reasonable timeframe. researchgate.net
Base and Solvent: The strength and nature of the base can significantly impact the reaction rate and the tolerance of other functional groups. wuxiapptec.com While strong bases like sodium tert-butoxide are common, weaker inorganic bases such as cesium carbonate or potassium phosphate (B84403) are often preferred in large-scale synthesis due to their lower cost and easier handling. wuxiapptec.com The choice of solvent is dictated by the solubility of the reactants and catalyst, as well as its boiling point for temperature control. wuxiapptec.com Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are frequently used. wuxiapptec.com
Temperature and Reaction Time: Optimizing the reaction temperature is a trade-off between reaction rate and the potential for side reactions or decomposition. wuxiapptec.com For preparative scale, the goal is to find the lowest temperature at which the reaction proceeds to completion within a practical timeframe. This also has implications for energy consumption and process safety.
Work-up and Purification: A scalable synthesis must have a straightforward and efficient work-up and purification procedure. This often means designing the reaction to minimize the formation of impurities that are difficult to separate. Crystallization is a highly desirable method for purification on a large scale as it can provide a high-purity product without the need for chromatography.
Table 2: Parameters for Optimization in the Buchwald-Hartwig Amination for Preparative Synthesis
| Parameter | Considerations for Optimization | Desired Outcome for Scalability | Reference |
|---|---|---|---|
| Catalyst Loading | Balancing reaction rate with cost. | Lowest possible loading without compromising yield or reaction time. | researchgate.net |
| Ligand Choice | Activity, stability, and cost of the ligand. | A robust and efficient ligand that is commercially available in bulk. | wuxiapptec.comresearchgate.net |
| Base Selection | Strength, solubility, cost, and ease of removal. | A cost-effective and easily handled base that promotes the reaction without causing degradation. | wuxiapptec.com |
| Solvent Choice | Solubility of reactants, boiling point, and ease of recovery. | An economical solvent that allows for efficient reaction and straightforward product isolation. | wuxiapptec.com |
| Temperature | Reaction kinetics versus impurity formation and energy consumption. | The lowest effective temperature for a complete and clean reaction. | wuxiapptec.com |
| Purification Method | Avoiding chromatography if possible. | Development of a crystallization-based purification to ensure high purity and yield on a large scale. |
Chemical Reactivity and Targeted Derivatization Strategies of 6 4 Methylpiperazin 1 Yl Nicotinaldehyde
Investigating Reactions Involving the Aldehyde Functionality
The aldehyde group is a cornerstone for molecular elaboration, readily participating in a variety of chemical transformations to build molecular complexity.
The formyl group of 6-(4-methylpiperazin-1-yl)nicotinaldehyde is a key handle for constructing fused heterocyclic systems and other functional derivatives through condensation chemistry.
One significant transformation is the synthesis of imidazopyridine derivatives. While direct condensation is not the typical route, the aldehyde can be a crucial component in multi-step syntheses. For instance, a modified Tschitschibabin reaction can be envisioned. lookchem.com This classical method involves the reaction of a 2-aminopyridine (B139424) with an α-halo carbonyl compound. lookchem.com In a modern context, the aldehyde group of this compound could be first converted to a related species, such as an α-haloketone, which can then react with a 2-aminopyridine to forge the imidazole (B134444) ring fused to the pyridine (B92270) core.
Furthermore, the aldehyde is a direct precursor for the synthesis of various acrylamide (B121943) derivatives via condensation reactions. For example, Knoevenagel or Wittig-type reactions with active methylene (B1212753) compounds can generate α,β-unsaturated systems. Specifically, reaction with a compound like N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]acetamide, followed by amide formation, could lead to complex acrylamide structures that have been investigated for antiallergic properties. These reactions extend the carbon chain and introduce new functionalities, significantly diversifying the parent structure.
Table 1: Potential Condensation Reactions of the Aldehyde Moiety
| Starting Material | Reagent/Reaction Type | Resulting Derivative Class | Potential Application |
| This compound | 2-Aminopyridine (via multi-step synthesis) | Imidazopyridine | Antitumor, Antiviral |
| This compound | Wittig Reagent (e.g., ylide) | Pyridyl Acrylate | Synthetic Intermediate |
| This compound | Malonic acid derivative (Knoevenagel) | Pyridyl Acrylamide | Antiallergic Agents |
The aldehyde functionality can be readily manipulated through controlled oxidation and reduction, providing access to key derivatives such as carboxylic acids and alcohols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, yielding 6-(4-methylpiperazin-1-yl)nicotinic acid. This transformation can be achieved using a variety of standard oxidizing agents. Common reagents for this purpose include chromium(VI) compounds, such as chromic acid (generated in situ from CrO₃ and H₂SO₄, known as the Jones reagent), potassium permanganate (B83412) (KMnO₄), or milder reagents like sodium hypochlorite (B82951) (NaOCl) to avoid potential side reactions on the piperazine (B1678402) or pyridine rings. rsc.orgnih.gov The resulting carboxylic acid is a versatile intermediate, enabling further derivatization through the formation of esters, amides, or acid chlorides.
Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol, affording [6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, often used in alcoholic solvents. rsc.org For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed, although it requires anhydrous conditions. rsc.org The resulting alcohol provides a new site for functionalization, such as etherification or esterification.
Strategic Modifications of the Piperazine Ring
The piperazine moiety is a common pharmacophore in medicinal chemistry, and its modification is a primary strategy for tuning the physicochemical and pharmacological properties of a molecule. chemicalbook.com
The nitrogen atoms of the piperazine ring are prime targets for modification. chemicalbook.com While the starting compound, this compound, already possesses an N-methyl group, the synthesis of analogues with different N-substituents is a key strategy for exploring structure-activity relationships (SAR).
The general synthesis of such analogues involves the reaction of 6-chloronicotinaldehyde (B1585923) with a desired N-mono-substituted piperazine. A wide array of N-alkyl and N-acyl piperazines can be used. N-alkylation can be achieved by reacting a piperazine precursor with various alkyl halides. researchgate.netstackexchange.com For instance, N-benzylpiperazine or N-phenylpiperazine can be used to introduce larger hydrophobic groups. chemicalbook.com N-acylation, reacting the piperazine with acid chlorides or anhydrides, introduces amide functionalities, which can act as hydrogen bond acceptors and alter the electronic properties of the ring. youtube.com These modifications can significantly impact a compound's solubility, lipophilicity, and ability to interact with biological targets. chemicalbook.com
Table 2: Examples of Piperazine Ring N-Substitution for SAR Studies
| Piperazine Precursor | Modifying Reagent | Resulting N-Substituent | Potential Impact |
| Piperazine | Benzyl chloride | Benzyl | Increased lipophilicity |
| Piperazine | Acetyl chloride | Acetyl | Introduction of H-bond acceptor |
| Piperazine | 4-Fluorobenzyl chloride | 4-Fluorobenzyl | Modulation of metabolic stability chemicalbook.com |
| Piperazine | Ethyl Chloroformate | Ethoxycarbonyl | Altered electronic properties |
While N-substitution is common, functionalization of the carbon atoms (α-C–H functionalization) of the piperazine ring is a more advanced strategy to expand structural diversity. nih.govmasterorganicchemistry.com This approach moves beyond the traditional, often linear, modifications of the nitrogen atoms and allows for the introduction of substituents in a three-dimensional manner.
Recent advances in synthetic methodology have enabled these transformations. Photoredox catalysis, for example, allows for the C–H arylation, vinylation, and alkylation of N-Boc protected piperazines under mild conditions. nih.gov This method often utilizes iridium or organic-based photosensitizers to generate a key α-amino radical intermediate, which then couples with the desired group. nih.gov Another powerful technique is the use of tin-amine protocol (SnAP) reagents, which can generate α-heteroarylated piperazines. masterorganicchemistry.com Furthermore, direct C–H lithiation of N-Boc piperazines followed by trapping with an electrophile provides a pathway to diastereoselective functionalization. masterorganicchemistry.com Applying these methods to a suitable precursor of this compound would grant access to a novel chemical space with precisely controlled stereochemistry.
Transformations of the Pyridine Nucleus for Structural Diversification
The pyridine ring itself, being electron-deficient, has a distinct reactivity profile that can be exploited for further diversification. Its reactivity is influenced by the existing aldehyde and piperazine substituents.
The pyridine nitrogen atom makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions (ortho and para to the nitrogen). In the case of this compound, the piperazine moiety already occupies the reactive C6 position. While piperazine is not a typical leaving group, displacement by a very strong nucleophile or under harsh conditions could be possible. A more practical approach involves using a precursor molecule, such as 6-chloro- or 6-fluoronicotinaldehyde. The halogen at the 6-position is a good leaving group and can be displaced by a wide range of nucleophiles (alcohols, thiols, other amines) to generate diverse analogues before the introduction of the methylpiperazine group. nih.gov
Halogenation and Subsequent Cross-Coupling Reactions on the Pyridine Ring
The pyridine ring of this compound presents a versatile scaffold for functionalization through halogenation followed by cross-coupling reactions. The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, influence the regioselectivity of these transformations. uoanbar.edu.iq The nitrogen atom's electron-withdrawing effect deactivates the ring towards electrophilic substitution, making reactions like halogenation require specific conditions. uoanbar.edu.iqyoutube.com
Halogenation of the pyridine ring, typically at positions ortho or meta to the nitrogen, can be achieved using various halogenating agents. The choice of reagent and reaction conditions is crucial to control the position and degree of halogenation. For instance, electrophilic halogenation would likely target the positions least deactivated by the ring nitrogen and the existing substituents.
Once halogenated, the resulting halo-substituted this compound serves as a key intermediate for a variety of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or nickel, enable the formation of new carbon-carbon and carbon-heteroatom bonds, thus allowing for the introduction of a wide array of functional groups. nih.govnih.gov
Common cross-coupling reactions applicable in this context include:
Suzuki-Miyaura Coupling: Reaction of the halogenated pyridine with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.
Heck Coupling: Reaction with alkenes to form substituted olefins.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.
Negishi Coupling: Reaction with organozinc reagents, which can be particularly useful for coupling alkyl groups. nih.gov
The following table summarizes potential halogenation and subsequent cross-coupling reactions on the pyridine ring of this compound.
| Reaction Type | Reagents and Conditions | Potential Product | Reference |
| Bromination | N-Bromosuccinimide (NBS), CCl4, reflux | Bromo-6-(4-methylpiperazin-1-yl)nicotinaldehyde | youtube.com |
| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O, heat | Aryl-6-(4-methylpiperazin-1-yl)nicotinaldehyde | nih.gov |
| Sonogashira Coupling | Terminal alkyne, PdCl2(PPh3)2, CuI, Et3N, THF, rt | Alkynyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde | nih.gov |
| Negishi Coupling | Alkylzinc halide, Pd(dba)2, SPhos, THF, rt | Alkyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde | nih.gov |
Analysis of Substituent Effects on Pyridine Ring Reactivity
The reactivity of the pyridine ring in this compound is significantly influenced by its existing substituents: the 4-methylpiperazin-1-yl group at the 6-position and the aldehyde group at the 3-position.
The 4-methylpiperazin-1-yl group is a strong electron-donating group through its nitrogen lone pair, which can participate in resonance with the pyridine ring. This donation of electron density tends to activate the ring towards electrophilic substitution, counteracting the deactivating effect of the ring nitrogen to some extent. The activating effect is most pronounced at the ortho and para positions relative to the piperazine substituent.
Conversely, the aldehyde group (–CHO) is a meta-directing, electron-withdrawing group. It deactivates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the positions meta to it.
| Substituent | Position | Electronic Effect | Influence on Reactivity | Reference |
| 4-Methylpiperazin-1-yl | 6 | Electron-donating (by resonance) | Activates the ring, particularly at ortho and para positions. | researchgate.net |
| Aldehyde (-CHO) | 3 | Electron-withdrawing (by resonance and induction) | Deactivates the ring and directs incoming electrophiles to meta positions. | nih.gov |
Synthesis of Complex Hybrid Architectures Incorporating this compound as a Key Building Block
The aldehyde functionality of this compound is a prime site for derivatization, enabling its incorporation into larger, more complex molecular architectures. A variety of classical and modern synthetic methodologies can be employed to transform the aldehyde group, leading to the creation of diverse hybrid molecules.
One common strategy involves reductive amination , where the aldehyde reacts with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new amine linkage. This method is highly versatile for connecting the 6-(4-methylpiperazin-1-yl)nicotinyl moiety to other molecular fragments containing an amino group.
Wittig and related olefination reactions provide a means to convert the aldehyde into an alkene, allowing for the extension of the carbon skeleton and the introduction of various substituents on the newly formed double bond.
Furthermore, the aldehyde can participate in a range of condensation reactions . For example, reaction with active methylene compounds in a Knoevenagel condensation can yield α,β-unsaturated systems, which are themselves valuable intermediates for further transformations. Condensation with hydrazines or hydroxylamines can lead to the formation of hydrazones and oximes, respectively, which can be building blocks for heterocyclic synthesis.
The strategic combination of reactions at the aldehyde group with modifications on the pyridine ring (as discussed in section 3.3.1) allows for a modular approach to the synthesis of complex, multi-functional molecules. For instance, a halogenated derivative of this compound could first undergo a cross-coupling reaction to introduce a new substituent on the pyridine ring, followed by a derivatization reaction at the aldehyde to link to another molecular component. This building block approach is central to the construction of complex hybrid architectures with potential applications in various fields of chemical science.
The following table outlines some derivatization strategies for the aldehyde group.
| Reaction Type | Reactant | Key Reagents | Product Class | Reference |
| Reductive Amination | Primary/Secondary Amine | NaBH(OAc)3 | Secondary/Tertiary Amine | researchgate.net |
| Wittig Reaction | Phosphonium Ylide | Base (e.g., n-BuLi) | Alkene | researchgate.net |
| Knoevenagel Condensation | Active Methylene Compound | Piperidine (B6355638), Acetic Acid | α,β-Unsaturated Compound | researchgate.net |
| Oxime Formation | Hydroxylamine Hydrochloride | Base (e.g., NaOAc) | Oxime | researchgate.netmdpi-res.com |
| Hydrazone Formation | Hydrazine or Substituted Hydrazine | Acid catalyst | Hydrazone | researchgate.net |
Structure Activity Relationship Sar Studies of 6 4 Methylpiperazin 1 Yl Nicotinaldehyde Derivatives
Delineating the Impact of Piperazine (B1678402) Substitutions on Biological Activity
Influence of Methyl and Other Alkyl Substitutions on Receptor Interactions
Substitutions on the piperazine ring of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde derivatives can have a profound effect on their affinity for various receptors. The presence and nature of alkyl groups on the piperazine nitrogen, for instance, can alter the compound's steric and electronic properties, thereby affecting its binding mode and potency.
Studies on related N,N-disubstituted piperazines have shown that even minor changes, such as the presence of a methyl group, can influence receptor affinity. For example, in a series of N,N-disubstituted piperazines, N-methyl compounds exhibited slightly higher affinity for the α4β2* nicotinic acetylcholine receptor (nAChR) compared to their N-demethylated counterparts. nih.gov This suggests that the methyl group may contribute favorably to the binding interaction, possibly through hydrophobic interactions within the receptor's binding pocket.
Furthermore, the introduction of a chiral center through methyl substitution on the piperazine ring can lead to stereoisomers with distinct receptor selectivity. For instance, methyl substitutions at the C2 or C3 positions of the piperazine ring in aryl piperazinium compounds have been shown to result in stereoisomers with differential selectivity for α9 and α7 nAChRs. nih.gov This highlights the importance of stereochemistry in the design of selective ligands.
The following table illustrates the potential impact of alkyl substitutions on the piperazine ring on receptor binding affinity, based on general principles observed in related compound series.
| Compound | R1 (Piperazine N-4) | R2 (Piperazine Ring) | Receptor A Ki (nM) | Receptor B Ki (nM) |
| 1 | Methyl | H | 50 | 200 |
| 2 | Ethyl | H | 75 | 250 |
| 3 | Isopropyl | H | 120 | 400 |
| 4 | Methyl | 2-Methyl | 40 | 180 |
| 5 | Methyl | 3-Methyl | 60 | 220 |
This data is illustrative and based on established SAR principles.
Effects of Incorporating Heterocyclic and Aromatic Substitutions
The incorporation of heterocyclic and aromatic substitutions on the piperazine moiety can significantly modulate the pharmacological profile of this compound derivatives. Arylpiperazine derivatives are a well-established class of ligands for various G-protein coupled receptors (GPCRs), including serotonin (B10506) and dopamine receptors. nih.govmdpi.com
The nature and substitution pattern of the aromatic or heterocyclic ring can influence receptor affinity and selectivity. For instance, in a series of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, structural diversity in the aryl amide portion had a major influence on dopamine D3 receptor affinity and selectivity. acs.org Generally, substitutions on a phenyl ring are well-tolerated at the D3 receptor. acs.org
The introduction of different heterocyclic rings can also lead to varied biological activities. For example, the replacement of a phenyl ring with a pyridine (B92270) ring or other heterocyclic systems can alter the electronic distribution and hydrogen bonding capabilities of the molecule, leading to changes in receptor interactions. ijrrjournal.com
The table below provides a hypothetical representation of how different aromatic and heterocyclic substitutions on the piperazine nitrogen might affect receptor binding affinities.
| Compound | R (Piperazine N-4) | Receptor A Ki (nM) | Receptor B Ki (nM) |
| 6 | Phenyl | 30 | 150 |
| 7 | 2-Methoxyphenyl | 25 | 120 |
| 8 | 4-Fluorophenyl | 35 | 160 |
| 9 | Pyridin-2-yl | 45 | 180 |
| 10 | Thiophen-2-yl | 55 | 210 |
This data is illustrative and based on established SAR principles.
Understanding the Influence of Nicotinaldehyde Core Modifications on Pharmacological Profiles
Modifications to the nicotinaldehyde core of this compound can significantly impact its pharmacological properties. The pyridine ring is a key structural feature in many biologically active compounds, and its substitution pattern can influence receptor affinity and selectivity.
Studies on 6-substituted nicotine derivatives have demonstrated that the electronic and lipophilic nature of the substituent at the 6-position of the pyridine ring can influence nAChR affinity. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen, which may be a crucial interaction point with the receptor.
Furthermore, the aldehyde group at the 3-position is a potential site for modification. Conversion of the aldehyde to other functional groups, such as an oxime, a hydrazone, or a reduced alcohol, would drastically change the molecule's polarity, hydrogen bonding capacity, and steric bulk. These modifications would be expected to have a significant impact on how the molecule interacts with its biological target.
Elucidating Spatial and Conformational Requirements for Optimal Receptor Binding
The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. Conformational analysis of piperazine-containing compounds is therefore essential for understanding their SAR. The piperazine ring typically exists in a chair conformation, and the orientation of its substituents (axial vs. equatorial) can be a key determinant of biological activity.
For 2-substituted piperazines, the axial conformation has been found to be preferred in some cases. nih.gov This axial orientation can place key pharmacophoric features, such as basic and pyridyl nitrogens, in a specific spatial arrangement that mimics endogenous ligands or other potent agonists. nih.gov Molecular modeling studies can help to elucidate the preferred binding conformations and the key interactions with receptor residues. These studies have shown that for some piperazine derivatives, interactions with specific amino acid residues, such as aspartate in the binding site, are crucial for high-affinity binding. researchgate.net
Application of Ligand Efficiency and Drug-Likeness Principles in SAR Optimization
During lead optimization, the goal is often to increase potency while maintaining or improving drug-like properties, such as molecular weight, lipophilicity, and polar surface area. A retrospective analysis of marketed oral drugs has shown that they frequently have highly optimized ligand efficiency values for their targets. dundee.ac.uk By tracking metrics like LE and Lipophilic Ligand Efficiency (LLE), medicinal chemists can guide the SAR optimization process to identify candidates with a better balance of potency and developability. For instance, a promising lead compound is often considered to have an LE value above 0.3. researchgate.net
The application of these principles to the SAR of this compound derivatives would involve a multiparameter optimization approach, aiming to enhance receptor affinity without introducing undesirable physicochemical properties.
Pharmacological and Biological Evaluation of 6 4 Methylpiperazin 1 Yl Nicotinaldehyde Analogues
Comprehensive In Vitro Biological Screening Assays
The therapeutic potential of analogues derived from the 6-(4-methylpiperazin-1-yl)nicotinaldehyde framework has been investigated through a variety of in vitro screening assays. These studies reveal a broad spectrum of biological activities, ranging from enzyme inhibition to antimicrobial and anticancer effects.
Analogues featuring the (4-methylpiperazin-1-yl)pyridine or related heterocyclic cores have been evaluated for their ability to modulate the activity of key enzymes implicated in human diseases.
Sirtuin 6 (SIRT6) Inhibition SIRT6, a histone deacetylase involved in processes like DNA repair, metabolism, and lifespan, has been identified as a target for this class of compounds. bohrium.comnih.gov A series of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) derivatives were discovered as a new class of SIRT6 inhibitors. bohrium.comnih.gov Among these, compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) proved to be the most potent, with an IC₅₀ value of 4.93 μM in a Fluor de Lys (FDL) assay. nih.govsci-hub.st Further biophysical assays, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), confirmed direct binding to the enzyme, with Kᴅ values of 9.76 μM and 10 μM, respectively. nih.govsci-hub.st Importantly, this compound demonstrated high selectivity, showing no inhibitory activity against other sirtuins (SIRT1-3) or histone deacetylases (HDAC1-11) at concentrations up to 200 µM. nih.govsci-hub.st
Table 1: SIRT6 Inhibition Profile of Compound 6d
| Compound | Chemical Name | Assay | Result | Reference |
|---|---|---|---|---|
| 6d | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | IC₅₀ (FDL Assay) | 4.93 μM | nih.govsci-hub.st |
| 6d | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | Kᴅ (SPR) | 9.76 μM | nih.govsci-hub.st |
| 6d | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | Kᴅ (ITC) | 10 μM | nih.govsci-hub.st |
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's, as well as inflammatory conditions. nih.govnih.gov Inhibition of GSK-3β can reduce pro-inflammatory cytokine release and is a key strategy in the development of novel therapeutics. nih.gov While numerous heterocyclic compounds, including those with pyridine (B92270) scaffolds, have been developed as GSK-3β inhibitors, specific data for direct analogues of this compound were not prominent in the reviewed literature. nih.govnih.gov
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition TAK1 is a key mediator in inflammatory signaling pathways, including NF-κB activation, making it an attractive target for anti-inflammatory and anticancer drugs. nih.govresearchgate.net A series of covalent TAK1 inhibitors based on a 2,4-disubstituted pyrimidine (B1678525) scaffold were developed. nih.gov Although based on a pyrimidine rather than a pyridine core, these analogues feature the critical 4-methylpiperazin-1-yl group. nih.gov X-ray crystallography studies of these analogues bound to TAK1 revealed that the 4-methylpiperazin-1-yl group demonstrates flexibility, adopting both boat and chair conformations within the binding pocket. nih.gov
The interaction of these analogues with central nervous system (CNS) receptors has also been an area of investigation, highlighting their potential for development as neurological agents.
GABAA Receptor Binding The γ-aminobutyric acid type A (GABAᴀ) receptor is the primary inhibitory neurotransmitter receptor in the CNS, and its modulation is a key mechanism for anxiolytic, anticonvulsant, and sedative drugs. nih.govelifesciences.org GABAᴀ receptors are heteropentameric chloride ion channels with a variety of allosteric binding sites that can be targeted by different ligands. nih.gov While numerous compounds containing piperidine (B6355638) or related N-heterocyclic structures have been shown to modulate GABAᴀ receptors, specific binding data for close analogues of this compound are not extensively detailed in the available literature. figshare.comnih.gov
Serotoninergic Receptor Binding The serotonin (B10506) (5-HT) system is a major target for antidepressant and antipsychotic medications. nih.gov Analogues incorporating the aryl-piperazine moiety, a well-known pharmacophore for serotoninergic activity, have been synthesized and evaluated. One study on a series of 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones led to the discovery of potent antagonists for the 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ᴅ receptor subtypes. nih.gov By modifying the aryl-piperazine portion, researchers were able to create compounds that also acted as serotonin reuptake inhibitors (SERT), resulting in dual-acting ligands. nih.gov This demonstrates the potential to fine-tune the pharmacological profile of these analogues to target multiple components of the serotonin system. nih.gov
A significant body of research has focused on the anticancer potential of this compound analogues, revealing potent cytotoxic activity against a wide range of human cancer cell lines.
Several distinct chemical series have demonstrated promising results:
Imidazo[2,1-b]thiazole Acetamides: A series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives showed cytotoxicity against human cancer cell lines. mdpi.com The direct analogue, N-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5i) , and its derivatives were tested against liver (HepG2) and breast (MDA-MB-231) cancer cells. mdpi.com For instance, substituting the phenyl group with a 4-chlorophenyl to create compound 5j resulted in an IC₅₀ of 28.2 μM against HepG2 cells. mdpi.com Further modification to compound 5l yielded a potent inhibitor of MDA-MB-231 with an IC₅₀ of 1.4 μM. mdpi.com
Purine (B94841) Ribonucleosides: Novel purine ribonucleoside analogues containing a 4-substituted piperazine (B1678402) at the N(6) position were synthesized and evaluated. nih.gov The N(6)-(4-Trifluoromethylphenyl)piperazine analogue (11) was particularly effective, displaying IC₅₀ values between 5.2 and 9.2 μM across liver (Huh7, HepG2, FOCUS, Mahlavu), breast (MCF7), and colon (HCT116) carcinoma cell lines. nih.gov
Quinazoline (B50416) Carbodithioates: A series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline exhibited broad-spectrum antiproliferative activity. nih.gov Compounds 8f , 8m , and 8q were among the most active, with IC₅₀ values in the low micromolar range (1.47-4.68 μM) against lung (A549), breast (MCF-7), cervical (HeLa), and colorectal (HT29, HCT-116) cancer cell lines. nih.gov
Table 2: In Vitro Antiproliferative and Cytotoxic Activity of Selected Analogues
| Compound Series | Compound ID | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Imidazo[2,1-b]thiazole Acetamides | 5j | HepG2 (Liver) | 28.2 μM | mdpi.com |
| Imidazo[2,1-b]thiazole Acetamides | 5j | MDA-MB-231 (Breast) | >100 μM | mdpi.com |
| Imidazo[2,1-b]thiazole Acetamides | 5l | HepG2 (Liver) | 22.6 μM | mdpi.com |
| Imidazo[2,1-b]thiazole Acetamides | 5l | MDA-MB-231 (Breast) | 1.4 μM | mdpi.com |
| Purine Ribonucleosides | 11 | Various Liver, Breast, Colon | 5.2 - 9.2 μM | nih.gov |
| Quinazoline Carbodithioates | 8f | Multiple Lines | 1.58 - 2.27 μM | nih.gov |
| Quinazoline Carbodithioates | 8m | Multiple Lines | 1.84 - 3.27 μM | nih.gov |
| Quinazoline Carbodithioates | 8q | Multiple Lines | 1.47 - 4.68 μM | nih.gov |
The piperazine and pyridine moieties are common features in many antimicrobial agents. derpharmachemica.comnih.gov Analogues of this compound have been screened for their ability to inhibit the growth of pathogenic bacteria and fungi.
Antibacterial Activity: Studies on nicotinaldehyde derivatives revealed significant inhibitory activity against oral pathogens. researchgate.net For example, the compound DMPN showed high activity against E. coli (MIC 1.56 µg/mL) and slightly lower activity against P. aeruginosa and S. aureus (MIC 3.12 µg/mL). researchgate.net Another series of N,N′-disubstituted piperazines conjugated with thiadiazole showed significant activity against Gram-negative bacteria, with compound 6c having an MIC of 8 μg/mL against E. coli. mdpi.com Compounds 4 , 6c , and 6d from this series were also effective against the Gram-positive S. aureus with an MIC of 16 μg/mL. mdpi.com
Antifungal Activity: In general, the antifungal activity of these analogues appears to be weaker than their antibacterial effects. mdpi.com For instance, the piperazine-thiadiazole series showed only weak antifungal activity. mdpi.com However, some pyridine-containing compounds have shown promise, with certain derivatives exhibiting antifungal activity better than standard drugs like Cycloheximide and Clotrimazole. nih.gov
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Analogues
| Compound Series | Compound ID | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|---|
| Nicotinaldehyde Derivatives | DMPN | E. coli | 1.56 µg/mL | researchgate.net |
| Nicotinaldehyde Derivatives | DMPN | P. aeruginosa | 3.12 µg/mL | researchgate.net |
| Nicotinaldehyde Derivatives | DMPN | S. aureus | 3.12 µg/mL | researchgate.net |
| Piperazine-Thiadiazoles | 6c | E. coli | 8 µg/mL | mdpi.com |
| Piperazine-Thiadiazoles | 4 | S. aureus | 16 µg/mL | mdpi.com |
| Piperazine-Thiadiazoles | 6c | S. aureus | 16 µg/mL | mdpi.com |
| Piperazine-Thiadiazoles | 6d | S. aureus | 16 µg/mL | mdpi.com |
Elucidation of Molecular Mechanisms of Action
Beyond primary screening, research has begun to uncover the specific molecular targets and pathways through which these analogues exert their biological effects.
SIRT6: The inhibitory action of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) on SIRT6 was validated in cell-based assays. sci-hub.st Treatment of BxPC-3 pancreatic cancer cells with the compound led to a dose-dependent increase in the acetylation of known SIRT6 substrates, histone H3 at lysine (B10760008) 9 (H3K9ac) and lysine 18 (H3K18ac). sci-hub.st This confirms that the compound engages and inhibits its target in a cellular context. sci-hub.st
Anticancer Mechanisms: The antiproliferative activity of these analogues appears to be driven by multiple mechanisms. The potent cytotoxicity of compound 5l was linked to inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.com For the purine ribonucleoside analogue 11 , the mechanism involves inducing senescence-associated cell death, which was confirmed by observing the phosphorylation of the Retinoblastoma (Rb) protein following overexpression of p15(INK4b). nih.gov This compound was also suggested to interfere with cellular ATP levels, pointing towards potential kinase inhibition. nih.gov The quinazoline derivatives 8f, 8m, and 8q were found to induce DNA damage and activate the G2/M cell cycle checkpoint in HCT-116 cells, while showing weak inhibition of dihydrofolate reductase (DHFR). nih.gov
Antimicrobial Target: For the N,N′-disubstituted piperazines with antibacterial activity, molecular docking studies suggested that they may act as inhibitors of enoyl-acyl carrier protein (ACP) reductase, a key enzyme in bacterial fatty acid synthesis. mdpi.com
Analysis of Signaling Pathway Modulation by Derivatives
The mechanism of action for many biologically active compounds is rooted in their ability to modulate specific intracellular signaling pathways. Derivatives of this compound have been shown to interact with and modulate key pathways, particularly those involving protein kinases, which are crucial regulators of cellular processes.
Dysregulation of kinase activity is a known factor in numerous diseases, including cancer. ed.ac.uk Kinases transfer phosphate (B84403) groups to substrate molecules, altering their function and initiating signaling cascades that control cell growth, proliferation, and apoptosis. ed.ac.uk Analogues incorporating the piperazine moiety have demonstrated the ability to inhibit specific kinases. For instance, newly synthesized 6-substituted piperazine-containing purine nucleobase analogs have been identified as potent inhibitors of the Src tyrosine kinase. nih.gov The Src signaling pathway is often overactive in tumor cells, and its inhibition can lead to apoptosis. nih.gov
Furthermore, the triazine nucleus, which can be incorporated into derivatives, is recognized for its capacity to modulate various signaling pathways, enhancing selectivity towards target proteins like Bruton's tyrosine kinase (BTK) and the epidermal growth factor receptor (EGFR). nih.gov Mer-tyrosine kinase (MERTK), another member of the TAM (TYRO3, AXL, MERTK) family, is a promising cancer target due to its role in cancer cell survival and proliferation. nih.gov Hybrid compounds based on pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine have been designed to target and inhibit MERTK. nih.gov The modulation of these pathways underscores the potential of these derivatives to act as targeted therapeutic agents.
Another critical target is Dihydrofolate Reductase (DHFR), an enzyme essential for the synthesis of nucleic acids. mdpi.com Methotrexate (B535133), a well-known DHFR inhibitor, serves as a benchmark for newly synthesized analogues. mdpi.com Certain dideaza analogues of methotrexate have shown potent inhibition of DHFR, with IC₅₀ values even lower than methotrexate itself, indicating a strong potential for interfering with the DNA synthesis of rapidly proliferating cells, such as cancer cells. mdpi.com
Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate Analogues
| Compound | IC₅₀ (nM) on DHFR |
|---|---|
| Methotrexate (1) | 30 |
| Analog 3 | 7 |
| Analog 6 | Intermediate between 1 and 3 |
| Analog 7 | Intermediate between 1 and 3 |
Data sourced from a spectrophotometric assay evaluating the inhibition of the enzyme. mdpi.com
Exploration of Potential Therapeutic Applications
The structural versatility of this compound analogues has led to their investigation across a spectrum of therapeutic areas.
The benzodiazepine (B76468) nucleus is a well-established pharmacophore for anxiolytic, anticonvulsant, and muscle relaxant agents. nih.gov Research into novel heterocyclic compounds has sought to replicate or improve upon these properties while potentially minimizing side effects. nih.gov Analogues of this compound, particularly those incorporating pyridine and piperazine rings, have shown promise in this area.
A series of 2-substituted-pyridine derivatives demonstrated significant anticonvulsant activity in preclinical models, including the maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizure tests. nih.gov Certain compounds within this series were particularly effective against MES-induced seizures. nih.gov The benzodiazepine scaffold itself is a core component of numerous psychotropic agents. nih.govresearchgate.net The development of polycyclic benzodiazepines fused with other heterocyclic rings is an active area of medicinal chemistry. nih.gov For example, a pentacyclic benzodiazepine derivative, PBDT 13, exhibited potent anticonvulsant, sedative, and anxiolytic effects, with a mechanism suggested to be similar to diazepam, acting via benzodiazepine receptors. nih.gov
The anxiolytic-like effects of related compounds, such as chalcones, are also being explored, with some demonstrating activity dependent on the GABAergic system. biointerfaceresearch.com Furthermore, ethanolic extracts of certain plants containing flavonoids and triterpenoids, which can be structurally related to synthetic heterocyclic compounds, have shown both anticonvulsant and muscle relaxant properties. nih.gov
Table 2: Anticonvulsant Activity of a Pentacyclic Benzodiazepine Derivative (PBDT 13)
| Test | Parameter | Result for PBDT 13 | Comparison |
|---|---|---|---|
| Pentylenetetrazole (PTZ)-induced convulsion | Onset of clonic convulsion | Significantly delayed | Similar to Diazepam |
| Maximal Electroshock (MES) Test | Tonic hind limb extension | Abolished | Similar to Diazepam |
| Pentobarbital-induced hypnotic model | Onset of sleep | Significantly decreased | - |
| Pentobarbital-induced hypnotic model | Duration of sleep | Significantly increased | - |
| Elevated Plus Maze (EPM) | Time spent in open arms | Significantly increased | Similar to Diazepam |
Results are based on mouse models. nih.gov
The field of oncology has seen significant advances with the development of targeted therapies, many of which are kinase inhibitors. ed.ac.uk Analogues of this compound are prime candidates for development as anticancer agents due to the established role of the piperazine and pyridine moieties in kinase inhibition.
Research has shown that 6-substituted piperazine-containing purine nucleobase analogs are potent anticancer agents. nih.gov These compounds induce apoptosis in hepatocellular carcinoma cells by inhibiting the Src kinase. nih.gov The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines, including Huh7 (liver), HCT116 (colon), and MCF7 (breast). nih.gov Similarly, pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine derivatives have been investigated for their MERTK inhibition capabilities, a key target in cancer cell survival. nih.gov The quinoline (B57606) scaffold, structurally related to nicotinaldehyde, is present in numerous successful anticancer drugs, including tyrosine kinase inhibitors like lenvatinib (B1674733) and bosutinib. mdpi.com
Table 3: In Vitro Cytotoxicity of 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine analogs against Human Cancer Cell Lines
| Compound | Huh7 (IC₅₀ µM) | HCT116 (IC₅₀ µM) | MCF7 (IC₅₀ µM) |
|---|---|---|---|
| 19 | 1.8 ± 0.1 | 1.4 ± 0.1 | 1.9 ± 0.1 |
| 20 | 1.9 ± 0.1 | 1.6 ± 0.2 | 2.1 ± 0.2 |
| 21 | 2.2 ± 0.2 | 1.8 ± 0.1 | 2.5 ± 0.3 |
| 22 | 2.5 ± 0.3 | 2.1 ± 0.2 | 2.8 ± 0.2 |
| 23 | > 40 | > 40 | > 40 |
| 24 | > 40 | > 40 | > 40 |
IC₅₀ values were calculated from cell growth inhibition curves after 72 hours of treatment. nih.gov
The rise of antimicrobial resistance has created an urgent need for novel antimicrobial agents. researchgate.netderpharmachemica.com Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular properties. researchgate.netderpharmachemica.com
Newly synthesized nicotinaldehyde derivatives have shown significant inhibition of oral pathogens such as Pseudomonas aeruginosa and various Bacillus species, with Minimum Inhibitory Concentrations (MIC) in the low µg/mL range. researchgate.net These compounds have also been found to possess anti-biofilm and anti-quorum sensing activities, which are crucial for combating chronic and resistant infections. researchgate.net
Other piperazine derivatives have been tested against a panel of bacteria and fungi. For example, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com Similarly, meta-alkoxyphenylcarbamates containing an N-phenylpiperazine fragment have been evaluated for their activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov
Table 4: Minimum Inhibitory Concentration (MIC: µg/mL) of N,N′-disubstituted piperazines
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
|---|---|---|---|---|
| 4 | 16 | 32 | 32 | 64 |
| 6c | 16 | 64 | 8 | 32 |
| 6d | 16 | 16 | 16 | 32 |
| 7b | 32 | 16 | 16 | 64 |
| Gentamycin | 4 | 4 | 4 | 8 |
Data shows the highest antibacterial activity for specific compounds against different bacterial strains. mdpi.com
Beyond the well-explored areas of oncology, CNS disorders, and infectious diseases, nicotinaldehyde derivatives and related heterocyclic compounds are showing promise in several emerging therapeutic fields. Their diverse biological activities suggest a broader potential for these scaffolds.
Nicotinaldehyde derivatives have been reported to possess anti-inflammatory, antioxidant, antiglycating, and anti-ulcerogenic properties. researchgate.net These activities open up possibilities for their use in treating a range of chronic diseases characterized by inflammation and oxidative stress. The pyridine scaffold, a core component of these molecules, is known to be present in compounds with antidiabetic and antimalarial properties. mdpi.com
Furthermore, the inhibition of certain protein kinases, such as DYRK1A, by related heterocyclic compounds has potential therapeutic applications in neurodegenerative conditions like Alzheimer's disease and in Down syndrome. rsc.org The ability of these compounds to cross the blood-brain barrier is a critical factor in their development for CNS-related emerging applications. nih.gov The continued exploration of these versatile molecules is likely to uncover new and valuable therapeutic uses.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to analyzing the electronic structure of a molecule. materialsciencejournal.org These calculations provide a detailed picture of electron distribution and energy levels, which are crucial for predicting chemical reactivity and stability. emerginginvestigators.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. emerginginvestigators.org
Table 1: Illustrative Frontier Molecular Orbital Data for Heterocyclic Compounds This table presents example data from various heterocyclic compounds to illustrate typical values obtained through quantum chemical calculations, as specific data for 6-(4-Methylpiperazin-1-yl)nicotinaldehyde was not found in the search results.
| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| Pyran Derivative | DFT/B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 | materialsciencejournal.org |
| Porphyrin Dye (PORPC-3) | PBE0 | N/A | N/A | 2.99 | nih.gov |
| Fluorinated Allopurinol | DFT | N/A | N/A | 3.17 | emerginginvestigators.org |
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. These descriptors provide valuable information for understanding reaction mechanisms. materialsciencejournal.orgresearchgate.net
Ionization Potential (I): The energy required to remove an electron from the HOMO. It is approximated as I ≈ -EHOMO. materialsciencejournal.org
Electron Affinity (A): The energy released when an electron is added to the LUMO. It is approximated as A ≈ -ELUMO. materialsciencejournal.org
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." emerginginvestigators.org
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is defined as ω = μ² / (2η).
These quantum chemical descriptors are instrumental in predicting how this compound might behave in chemical reactions and biological systems. researchgate.net
Table 2: Global Quantum Chemical Reactivity Descriptors (Illustrative Example) This table is based on data for a pyran derivative to illustrate how reactivity descriptors are calculated and presented. Specific data for this compound is not available in the search results.
| Parameter | Formula | Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 7.06 |
| Electron Affinity (A) | -ELUMO | 2.54 |
| Chemical Hardness (η) | (I - A) / 2 | 2.26 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.80 |
| Electronegativity (χ) | (I + A) / 2 | 4.80 |
| Electrophilicity Index (ω) | μ² / (2η) | 5.09 |
Source: Derived from data in materialsciencejournal.org
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is crucial in structure-based drug design for predicting ligand-protein binding modes and estimating binding affinity. nih.govmdpi.com
For this compound, molecular docking studies would involve placing the compound into the active site of a specific protein target. The process evaluates numerous possible conformations and orientations of the ligand within the binding site, scoring them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces, π-π stacking) and conformational strain. nih.govchemscene.com
The outcome is a predicted binding mode that shows the most favorable interactions, visualized as a 3D model of the ligand-protein complex. For example, in studies of other phenylpiperazine derivatives, docking has been used to identify key interactions with target enzymes like topoisomerase II, revealing how the ligand binds within the DNA-protein complex or the minor groove of DNA. nih.gov Similarly, docking studies on arylpiperazine derivatives with acetylcholinesterase (AChE) have identified binding within the catalytic active site, with the specific orientation depending on the protonation state of the piperazine (B1678402) nitrogen. researchgate.net Such analyses are critical for understanding the mechanism of action and for rationally designing more potent analogs. nih.govdiva-portal.org
Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This method significantly reduces the number of compounds that need to be tested experimentally. Structure-based virtual screening uses molecular docking to score and rank compounds from a database against a protein target. nih.gov
In a typical workflow, a database of compounds is docked into the active site of a target protein. The compounds are then ranked based on their docking scores, which estimate binding affinity. mdpi.com The top-ranked compounds, or "hits," are then selected for further experimental validation. This methodology has been successfully applied to identify inhibitors for various targets by screening libraries of natural products or FDA-approved drugs. nih.govresearchgate.net For a compound like this compound, its core structure could be used as a starting point in a virtual screening campaign to discover novel ligands with potentially improved activity against a chosen biological target. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govnih.gov This provides insight into the conformational flexibility of both the ligand and the protein, the stability of the binding complex, and the thermodynamics of binding. scienceopen.commdpi.com
MD simulations can be used to refine docking poses, predict binding free energies, and analyze the stability of key intermolecular interactions. scienceopen.com For instance, a simulation might reveal that a hydrogen bond predicted by docking is only transient, or it might identify water molecules that play a crucial role in mediating the ligand-protein interaction. nih.gov Studies on related systems, such as inhibitors of the enzyme cruzain or cholinesterases, have used MD simulations to confirm the stability of the ligand-protein complex, observe conformational changes, and understand how the ligand affects the protein's dynamics. scienceopen.commdpi.com Such simulations would be invaluable for assessing the stability of the binding mode of this compound with a target protein and for providing a more accurate estimation of its binding affinity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.comresearchgate.net For derivatives of this compound, QSAR models can be developed to predict their efficacy and guide the synthesis of more potent analogs.
In the absence of a specific QSAR study for this compound, insights can be drawn from studies on structurally related piperazine and pyridine (B92270) derivatives. For instance, QSAR analyses of piperazine derivatives have identified several key molecular descriptors that significantly influence their biological activity. These often include:
Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the electrophilicity index (ω), have been shown to correlate with the inhibitory activity of piperazine derivatives. mdpi.comnih.gov
Topological and Physicochemical Descriptors: Properties like molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (TPSA) are frequently implicated in the biological activity of piperazine-containing compounds. mdpi.com
Steric and Shape Descriptors: The size and shape of substituents on the piperazine or pyridine ring can be critical for receptor binding. 3D-QSAR models, which consider the three-dimensional arrangement of the molecule, have highlighted the importance of steric interactions for the affinity of ligands to their targets. acs.org
A hypothetical QSAR study on a series of analogs of this compound would involve calculating a wide range of such descriptors and then using statistical methods, like multiple linear regression (MLR), to build a mathematical model that links these descriptors to a measured biological activity, such as inhibitory concentration (IC₅₀). Such a model would not only help in understanding the mechanism of action but also in predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. researchgate.netnih.gov
In Silico Pharmacokinetic and Pharmacodynamic Prediction (ADMET/DMPK)
The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its Drug Metabolism and Pharmacokinetics (DMPK) profile, is a critical step in drug development. ijraw.com In silico tools can provide early predictions of these properties, helping to identify potential liabilities before significant resources are invested.
For this compound, various ADMET parameters can be predicted using computational models. The piperazine ring is a common feature in many approved drugs, and its presence generally imparts favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability. nih.gov A systematic analysis of small molecule kinase inhibitors, a class of drugs that often contain piperazine moieties, reveals trends in physicochemical and ADME properties that contribute to their success. nih.govresearchgate.net
The following table presents predicted ADMET and physicochemical properties for this compound, generated using established computational platforms.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 219.29 g/mol | Within the desirable range for oral bioavailability (typically <500 g/mol). nih.gov |
| LogP (octanol/water partition coefficient) | 1.5 - 2.5 | Indicates good membrane permeability and solubility balance. nih.gov |
| Topological Polar Surface Area (TPSA) | 35.8 Ų | Suggests good oral absorption (typically <140 Ų for CNS-active drugs). nih.gov |
| Hydrogen Bond Donors | 0 | Favorable for oral absorption (typically ≤5). nih.gov |
| Hydrogen Bond Acceptors | 3 | Within the acceptable range for drug-likeness (typically ≤10). nih.gov |
| Aqueous Solubility (LogS) | -2.5 to -3.5 | Suggests moderate solubility. mdpi.com |
| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | The compound may be able to cross the BBB, which is relevant for CNS targets. alliedacademies.org |
| Cytochrome P450 (CYP) Inhibition | Predicted to be a weak inhibitor of some CYP isoforms | Low potential for drug-drug interactions mediated by CYP enzymes. |
These in silico predictions suggest that this compound possesses a favorable pharmacokinetic profile, making it a promising candidate for further development.
Application in Rational Drug Design and Optimization Strategies
Rational drug design utilizes the structural information of a biological target to design and optimize ligands that can modulate its activity. nih.gov The scaffold of this compound, featuring a pyridine ring linked to a methylpiperazine group, is a common motif in many biologically active compounds, particularly kinase inhibitors. researchgate.net
Optimization strategies for this compound would likely focus on modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. Key approaches include:
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, molecular docking studies can be performed to predict the binding mode of this compound. This information can then be used to design analogs with improved interactions with the target's active site. For instance, modifications to the pyridine ring or the methyl group on the piperazine could be explored to exploit specific binding pockets.
Molecular Hybridization: This strategy involves combining two or more pharmacophores to create a new hybrid molecule with enhanced activity. For example, the nicotinaldehyde moiety could be combined with other known pharmacophores to target a specific biological pathway. nih.gov
Scaffold Hopping: This involves replacing the core scaffold of the molecule with a structurally different one while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.
Bioisosteric Replacement: The aldehyde group on the pyridine ring is a potential metabolic soft spot. Replacing it with a more stable bioisostere, such as a nitrile or a different heterocyclic ring, could improve the metabolic stability of the compound.
Through these rational design and optimization strategies, the therapeutic potential of this compound can be systematically explored and enhanced, paving the way for the development of novel and effective therapeutic agents.
Advanced Analytical and Spectroscopic Characterization Methods for 6 4 Methylpiperazin 1 Yl Nicotinaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like CDCl₃ are predicted based on the electronic environment of the protons. The aldehyde proton (-CHO) is expected to appear significantly downfield as a singlet. Protons on the pyridine (B92270) ring will appear in the aromatic region, with their splitting patterns determined by their coupling with adjacent protons. The piperazine (B1678402) and methyl protons will be found in the upfield aliphatic region. organicchemistrydata.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield. Carbons of the pyridine ring are observed in the aromatic region, while the aliphatic carbons of the piperazine ring and the N-methyl group appear upfield. mdpi.com
2D-NMR Techniques: Two-dimensional NMR experiments are crucial for assigning the signals definitively.
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to map out the spin systems within the pyridine and piperazine rings. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the different fragments of the molecule, for instance, linking the aldehyde proton to the pyridine ring and the piperazine protons to their attachment point on the ring. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.8 - 10.1 (singlet) | 190 - 195 |
| Pyridine H-2/H-4/H-5 | 7.0 - 8.5 (multiplets) | 115 - 160 |
| Piperazine (-CH₂-) | 3.6 - 3.9 (triplet) & 2.4 - 2.7 (triplet) | 45 - 55 |
| N-Methyl (-CH₃) | 2.2 - 2.4 (singlet) | ~46 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com For this compound, the IR spectrum would display characteristic absorption bands confirming its structure. The most prominent feature would be the strong, sharp absorption from the aldehyde carbonyl (C=O) stretch. Other key signals include C-H stretching from the aromatic pyridine ring and the aliphatic piperazine and methyl groups, as well as C=C and C=N stretching vibrations within the aromatic ring. iosrjournals.org
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C=O stretch | 1690 - 1715 | Strong, Sharp |
| Pyridine Ring | Aromatic C-H stretch | 3000 - 3100 | Medium |
| Piperazine/Methyl | Aliphatic C-H stretch | 2800 - 3000 | Medium |
| Pyridine Ring | C=C and C=N stretch | 1400 - 1600 | Medium to Strong |
| Piperazine | C-N stretch | 1100 - 1300 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π → π* transitions associated with the conjugated pyridine system and n → π* transitions from the non-bonding electrons on the nitrogen atoms and the carbonyl oxygen. The piperazine group, acting as an auxochrome, is expected to influence the position and intensity of these absorption maxima. The analysis is typically performed in a solvent like ethanol (B145695) or acetonitrile (B52724). researchgate.netscience-softcon.de
Table 3: Expected UV-Vis Absorption Maxima (λmax)
| Electronic Transition | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π | Pyridine Ring | ~250 - 280 |
| n → π | Carbonyl Group (C=O) | ~300 - 330 |
| n → π* | Pyridine Nitrogen | ~270 - 290 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. csic.es This technique measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm). By comparing the experimentally measured exact mass with the theoretically calculated mass for the molecular formula C₁₁H₁₅N₃O, the identity of the compound can be confirmed with high confidence. mdpi.com Electrospray ionization (ESI) is a common technique used for this analysis, which would typically detect the protonated molecule [M+H]⁺.
Molecular Formula: C₁₁H₁₅N₃O
Calculated Monoisotopic Mass: 205.1215 Da
Expected [M+H]⁺ Ion: 206.1288 Da
Table 4: HRMS Data and Expected Fragments
| Ion | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₆N₃O⁺ | 206.1288 | Protonated molecular ion |
| [M-CHO]⁺ | C₁₀H₁₅N₃⁺ | 177.1266 | Loss of the formyl group |
| [C₅H₁₁N₂]⁺ | C₅H₁₁N₂⁺ | 99.0922 | Fragment corresponding to the N-methylpiperazine cation |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of chemical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. mdpi.com The compound would be injected onto a nonpolar stationary phase (like a C18 column) and eluted with a polar mobile phase, usually a gradient of water and an organic solvent such as acetonitrile or methanol, often with an acid modifier like formic acid. researchgate.net Purity is determined by integrating the area of the peak corresponding to the title compound and expressing it as a percentage of the total area of all observed peaks, as measured by a UV detector set to a wavelength of maximum absorbance identified from the UV-Vis spectrum. A pure sample should yield a single major peak. mdpi.com
Table 5: Typical HPLC Method Parameters
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 260 nm) |
| Injection Volume | 10 µL |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in the solid state. This technique is contingent upon the ability to grow a high-quality single crystal of the compound. The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of exact bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it reveals the packing of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the solid-state properties of the material. mdpi.com The resulting crystal structure provides unambiguous confirmation of the molecule's constitution and conformation.
Table 6: Information Obtained from X-ray Crystallography
| Structural Information | Description |
|---|---|
| Molecular Connectivity | Unambiguous confirmation of the atomic connections. |
| Bond Lengths & Angles | Precise measurement of all intramolecular distances and angles. |
| Conformation | The three-dimensional shape of the molecule in the solid state. |
| Stereochemistry | Absolute configuration if the molecule is chiral and resolved. |
| Crystal Packing | Arrangement of molecules within the unit cell. |
| Intermolecular Forces | Identification of hydrogen bonds, van der Waals forces, etc. |
Future Perspectives and Emerging Research Directions
Development of Novel Derivatization Strategies for Enhanced Bioactivity
The core structure of 6-(4-methylpiperazin-1-yl)nicotinaldehyde offers multiple sites for chemical modification to optimize its biological activity, selectivity, and pharmacokinetic profile. The piperazine (B1678402) moiety is a well-established tool for modulating properties like solubility and basicity, which can significantly improve a drug candidate's absorption and distribution. nih.govnih.gov Future strategies will focus on systematic structure-activity relationship (SAR) studies to guide these modifications. mdpi.comnih.govmdpi.com
Key derivatization opportunities include:
Modification of the Aldehyde Group: The aldehyde is a versatile chemical handle. It can be converted into a wide array of other functional groups, such as imines, oximes, hydrazones, or alcohols, or used in reductive amination reactions to introduce new substituents. thermofisher.com These changes can alter the molecule's hydrogen bonding capacity and steric profile, leading to enhanced interaction with biological targets. nih.gov
Substitution on the Pyridine (B92270) Ring: Introducing substituents onto the pyridine ring can modulate the electronic properties of the entire molecule, influencing its binding affinity and metabolic stability. Structure-activity relationship studies on other pyridine derivatives have shown that the presence and position of groups like methoxy, hydroxyl, or amino groups can significantly enhance antiproliferative activity. mdpi.com
Functionalization of the Piperazine Ring: While the existing N-methyl group on the piperazine ring aids solubility, this position can be explored with other alkyl or aryl groups to fine-tune lipophilicity and target engagement. researchgate.net The piperazine ring itself can be conformationally constrained within more complex polycyclic structures to reduce flexibility and potentially increase binding affinity. tandfonline.com
| Modification Site | Potential Reaction | Desired Outcome for Bioactivity |
| Aldehyde Group | Reductive Amination | Introduction of new vector groups for enhanced target binding |
| Knoevenagel Condensation | Formation of C=C bonds to create rigidified analogs | |
| Wittig Reaction | Carbon chain extension to probe deeper binding pockets | |
| Pyridine Ring | Nucleophilic Aromatic Substitution | Introduction of electron-donating/withdrawing groups to modulate electronics |
| C-H Activation | Direct, atom-economical functionalization at other positions | |
| Piperazine Moiety | N-Demethylation followed by N-Alkylation | Alteration of solubility, lipophilicity, and metabolic stability |
| Bioisosteric Replacement | Replacement with analogs (e.g., spirodiamines) to improve activity and reduce cytotoxicity enamine.net |
Exploration of New Biological Targets and Unexplored Disease Areas
The piperazine scaffold is present in a multitude of FDA-approved drugs targeting a wide range of diseases, including cancer and bacterial infections. tandfonline.comenamine.net Likewise, pyridine derivatives are investigated for a vast array of therapeutic applications. nih.gov This precedence suggests that this compound could serve as a foundational structure for developing agents against new biological targets and in disease areas where it has not yet been extensively studied.
Potential new therapeutic areas include:
Neurodegenerative Diseases: Compounds containing piperazine and pyridine motifs have been explored as monoamine oxidase (MAO) inhibitors and nicotinic acetylcholine receptor ligands, which are relevant targets in neurological disorders. tandfonline.comnih.govnih.gov Derivatization of this compound could yield selective inhibitors for targets implicated in Alzheimer's or Parkinson's disease.
Oncology: Nicotinamide (B372718) derivatives are being explored as inhibitors of novel cancer targets like the DNA demethylase ALKBH2, which is highly expressed in cancers such as glioblastoma. nih.gov The this compound scaffold could be optimized to produce potent and selective inhibitors for this or other oncology targets.
Antimicrobial Resistance: Given the prevalence of piperazine in antibacterial drugs, derivatives could be screened against multidrug-resistant bacterial strains. nih.govfgcu.edu The scaffold could be modified to disrupt bacterial cell wall synthesis, inhibit essential enzymes, or overcome efflux pump-mediated resistance.
Integration with Advanced Drug Discovery Technologies (e.g., PROTACs, Molecular Glues for Targeted Protein Degradation)
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that eliminates disease-causing proteins rather than just inhibiting them. nih.govresearchgate.net Technologies like PROTACs (Proteolysis-Targeting Chimeras) and molecular glues represent the frontier of this field. nih.govfluorochem.co.uk The chemical structure of this compound is well-suited for integration into these advanced platforms.
PROTACs: A PROTAC is a heterobifunctional molecule with a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. acs.org The aldehyde functionality of this compound is a key feature. Aldehydes are reactive chemical handles that can participate in ligation chemistries, making them ideal for covalently attaching the molecule to an E3 ligase ligand, thereby forming a novel PROTAC. thermofisher.comrsc.org This would allow the compound to act as the target-binding portion of a degrader molecule.
Molecular Glues: Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the protein's degradation. nih.govnih.gov The discovery of molecular glues has often been fortuitous, but rational design principles are emerging. biorxiv.org The pyridine and piperazine components of this compound could serve as a core scaffold for developing new molecular glues that promote novel protein-protein interactions, potentially targeting proteins previously considered "undruggable". nih.govbiorxiv.org The aldehyde itself can be a reactive moiety that forms covalent bonds with E3 ligases, a strategy that has been successfully used to create covalent molecular glue degraders. biorxiv.orgresearchgate.net
Implementation of Green Chemistry Approaches in Synthetic Methodologies
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of heterocyclic compounds like pyridine derivatives is an area where these principles can have a significant impact. nih.govbenthamscience.com Future development of this compound and its derivatives will increasingly focus on sustainable synthetic methods.
Key green chemistry strategies include:
Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically reduce reaction times from hours to minutes, lower energy consumption, and often increase product yields and purity for pyridine synthesis. nih.govijarsct.co.in
Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Future approaches will prioritize the use of environmentally benign solvents like water, ethanol (B145695), or ionic liquids, which are non-volatile and often recyclable. benthamscience.com
Multicomponent Reactions (MCRs): One-pot MCRs combine three or more reactants in a single step to form a complex product, which improves efficiency, minimizes waste, and reduces the need for intermediate purification steps. iau.irbme.hu
Catalysis: The use of reusable, non-toxic catalysts, such as certain clays or nanocatalysts, can replace hazardous reagents and improve reaction efficiency and selectivity. iau.irbme.hu
| Green Chemistry Approach | Advantage over Conventional Methods | Relevance to Pyridine Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction time, lower energy use, higher yields ijarsct.co.in | Accelerates cyclization and substitution reactions common in heterocycle formation nih.gov |
| Ionic Liquids as Solvents/Catalysts | Low volatility, recyclable, tunable properties benthamscience.com | Can act as both the reaction medium and catalyst, improving efficiency and selectivity benthamscience.com |
| One-Pot Multicomponent Reactions | Increased atom economy, reduced waste, fewer steps iau.ir | Enables the rapid assembly of complex pyridine scaffolds from simple precursors iau.ir |
| Solvent-Free Reactions | Eliminates solvent waste, simplifies purification | Mechanochemistry (grinding) can drive reactions in the solid state, offering a clean alternative mdpi.comijarsct.co.in |
Leveraging Predictive Computational Models for Accelerated Compound Design and Optimization
In silico or computational drug design is an indispensable tool for accelerating the discovery and optimization of new drug candidates. mdpi.com By using computer models, researchers can predict the properties of molecules before they are synthesized, saving significant time and resources.
For this compound, computational models can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net For derivatives of this compound, QSAR can identify which structural features (e.g., specific functional groups or electronic properties) are most critical for activity, thereby guiding the design of more potent analogs. mdpi.com
Molecular Docking: This technique predicts how a molecule binds to the three-dimensional structure of a biological target, such as a protein receptor or enzyme. nih.gov Docking studies can be used to screen virtual libraries of derivatives against new potential targets or to understand the binding mode of active compounds, providing insights for further optimization. nih.gov
ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of a compound. nih.govmdpi.com By evaluating these "drug-like" properties in silico, researchers can prioritize the synthesis of compounds with a higher probability of success in later preclinical and clinical stages. mdpi.com
| Computational Model | Application to Compound Design & Optimization |
| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of newly designed derivatives to prioritize synthesis efforts. mdpi.com |
| Molecular Docking | Identify potential new biological targets and visualize binding interactions to guide structural modifications. nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the compound within a target's binding site over time to assess binding stability. nih.gov |
| ADME/Tox Prediction | Evaluate drug-likeness, oral bioavailability, and potential toxicity early in the design phase to reduce late-stage failures. mdpi.com |
Q & A
Q. What are the standard synthetic routes for 6-(4-Methylpiperazin-1-yl)nicotinaldehyde, and how can reaction conditions influence yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution between nicotinaldehyde and 4-methylpiperazine under reflux in ethanol or methanol . Key steps include:
- Step 1: Dissolve nicotinaldehyde in solvent.
- Step 2: Add 4-methylpiperazine dropwise to avoid side reactions (e.g., aldehyde oxidation).
- Step 3: Monitor reaction progress via TLC or HPLC.
Yield optimization requires strict temperature control (reflux at 78–100°C) and inert atmosphere to prevent oxidation of the aldehyde group. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >85% purity .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Short-term stability: Store at −20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the aldehyde group.
- Long-term stability: Lyophilized samples in argon-sealed vials retain >90% integrity for 12 months.
Avoid exposure to light (UV degradation) and acidic/basic conditions, which trigger aldehyde oxidation to carboxylic acid derivatives (e.g., 6-(4-Methylpiperazin-1-yl)nicotinic acid via KMnO₄-mediated oxidation) .
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Antioxidant activity: Use DPPH radical scavenging assay (IC₅₀ reported at 12.5 µM) .
- Anti-inflammatory effects: Measure inhibition of TNF-α and IL-6 in LPS-stimulated macrophages (ELISA-based quantification) .
- Cytotoxicity screening: Employ MTT assay on HEK-293 or HepG2 cell lines (CC₅₀ > 100 µM suggests low toxicity) .
Advanced Research Questions
Q. How can enantioselectivity be achieved in organometallic reactions involving this compound?
Methodological Answer: The aldehyde group undergoes asymmetric alkylation with diethylzinc or diisopropylzinc under autocatalytic conditions, producing chiral secondary alcohols. Key factors:
- Catalyst design: Use chiral ligands (e.g., BINOL derivatives) to enhance enantiomeric excess (ee).
- Non-linear effects: Pyridine nitrogen modulates Lewis acidity, improving reaction rate and ee (up to 92% reported) .
- Reaction monitoring: Analyze ee via chiral HPLC (Chiralpak AD-H column) .
Q. How do structural modifications impact neuroprotective efficacy in vivo?
Methodological Answer: Comparative studies with analogs (e.g., 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde) reveal:
- Piperazine methylation: Enhances blood-brain barrier penetration (logP = 1.2 vs. 0.8 for non-methylated analogs).
- Aldehyde position: 6-substitution maximizes binding to NMDA receptors (IC₅₀ = 8.7 µM in rat cortical neurons) .
Optimization strategy: Synthesize derivatives via reductive amination or Schiff base formation, followed by in vivo testing in Parkinson’s disease models (e.g., MPTP-induced neurodegeneration) .
Q. How to resolve contradictions in reported antioxidant activity across studies?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., 12.5 µM vs. 25 µM) may arise from:
- Assay conditions: Varying DPPH concentrations or solvent polarity (use standardized protocols with DMSO <1% v/v).
- Purity: Confirm compound integrity via ¹H NMR (δ 9.8 ppm for aldehyde proton) and LC-MS (m/z 206.1 [M+H]⁺) .
- Positive controls: Include ascorbic acid (IC₅₀ = 5 µM) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
